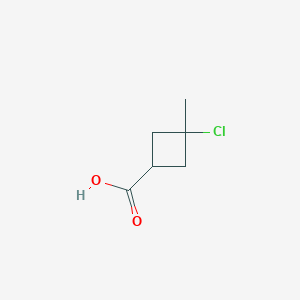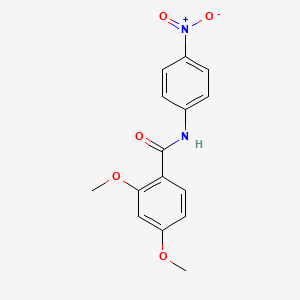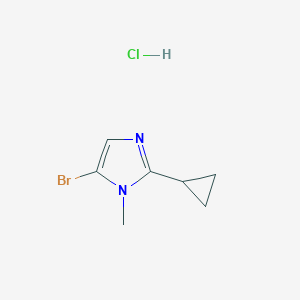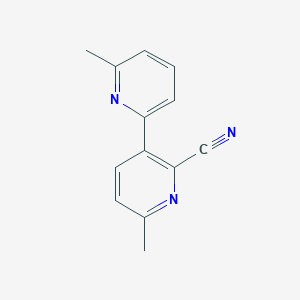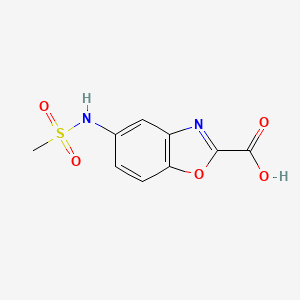
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methanesulfonamido group attached to the benzoxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methanesulfonamido Group: The methanesulfonamido group can be introduced by reacting the benzoxazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonamido group can form strong hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Methanesulfonamido)-1,3-benzoxazole: Lacks the carboxylic acid group.
5-(Methanesulfonamido)-2-benzoxazolecarboxylic acid: Similar structure but different substitution pattern.
Uniqueness
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both the methanesulfonamido and carboxylic acid groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H8N2O5S |
|---|---|
Peso molecular |
256.24 g/mol |
Nombre IUPAC |
5-(methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-7-6(4-5)10-8(16-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
Clave InChI |
PDXMJVBHYSNNBZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC2=C(C=C1)OC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


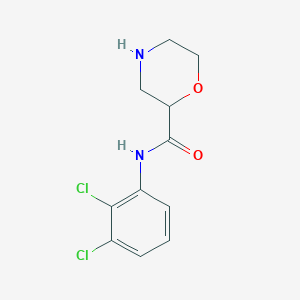
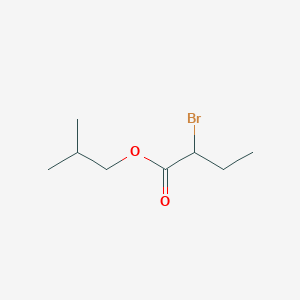
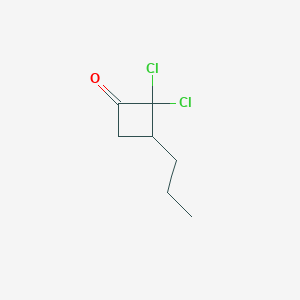
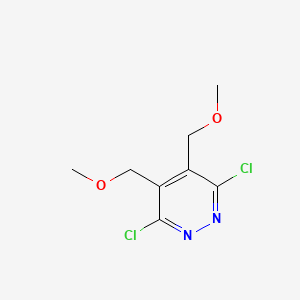
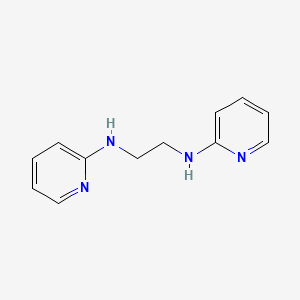
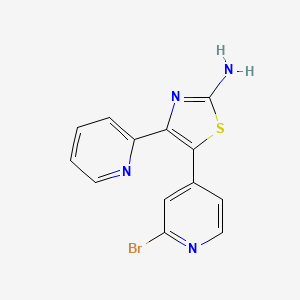
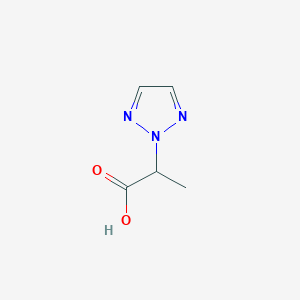

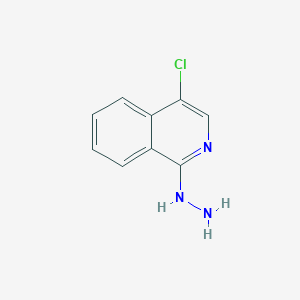
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
